4-Benzothiazoleethanol,2-amino-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molnupiravir, sold under the brand name Lagevrio, is an antiviral medication that inhibits the replication of certain RNA viruses. It was originally developed to treat influenza at Emory University but gained prominence for its use in treating COVID-19. Molnupiravir is a prodrug of the synthetic nucleoside derivative N4-hydroxycytidine and exerts its antiviral action by introducing copying errors during viral RNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molnupiravir can be synthesized from cytidine through a two-step process. The first step involves selective enzymatic acylation, followed by transamination to yield the final product. This method has been successfully performed on a decagram scale, achieving a 41% overall isolated yield . Another approach involves a one-pot two-step synthesis starting from uridine, which has been shown to produce molnupiravir in up to 68% overall yield .
Industrial Production Methods: The industrial production of molnupiravir involves a supply-centered and chromatography-free synthesis from cytidine. This method includes selective enzymatic acylation and transamination, which are performed on a large scale to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Molnupiravir undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The synthesis of molnupiravir involves reagents such as acetone oxime and Lawesson’s reagent. The reaction conditions typically include enzymatic acylation and transamination, with purification achieved through crystallization rather than chromatography .
Major Products Formed: The primary product formed from the synthesis of molnupiravir is β-D-N4-Hydroxycytidine 5′-triphosphate, which is the active antiviral agent .
Scientific Research Applications
Molnupiravir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has demonstrated activity against a variety of viruses, including SARS-CoV-2, the causative agent of COVID-19 . The compound is being studied for its potential to treat other viral infections, such as influenza and MERS-CoV . In addition to its antiviral properties, molnupiravir is being explored for its ability to induce mutations in viral RNA, which could be used to study viral evolution and resistance mechanisms .
Mechanism of Action
Molnupiravir is often compared to other antiviral medications, such as nirmatrelvir (part of the combination drug Paxlovid). While both drugs are used to treat COVID-19, they differ in their mechanisms of action and efficacy. Nirmatrelvir prevents the virus from multiplying by inhibiting a viral protease, whereas molnupiravir induces mutations in the viral RNA . Clinical trials have shown that Paxlovid is more effective in reducing the risk of severe COVID-19 and death compared to molnupiravir . Other similar compounds include remdesivir and favipiravir, which also target viral replication but through different mechanisms .
Comparison with Similar Compounds
- Nirmatrelvir (part of Paxlovid)
- Remdesivir
- Favipiravir
Molnupiravir’s unique mechanism of inducing viral RNA mutations sets it apart from these other antiviral agents, making it a valuable tool in the fight against viral infections.
Properties
CAS No. |
171874-50-3 |
---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzothiazol-4-yl)ethanol |
InChI |
InChI=1S/C9H10N2OS/c10-9-11-8-6(4-5-12)2-1-3-7(8)13-9/h1-3,12H,4-5H2,(H2,10,11) |
InChI Key |
FXJXVIHURMNPDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
Synonyms |
4-Benzothiazoleethanol,2-amino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.